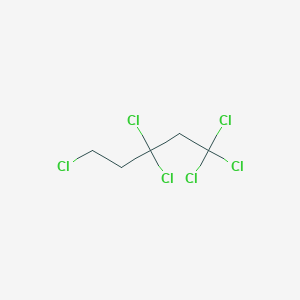
(1-Hydrazinylpentyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydrazinylpentyl)phosphonic acid is an organophosphorus compound characterized by the presence of a hydrazine group attached to a pentyl chain, which is further bonded to a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of phosphorous acid (H₃PO₃) and a pentyl halide under acidic conditions to form the desired phosphonic acid functional group .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Hydrazinylpentyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
(1-Hydrazinylpentyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and other biochemical processes.
Industry: It is employed in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes
Mecanismo De Acción
The mechanism by which (1-Hydrazinylpentyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Aminophosphonic acids: These compounds also contain a phosphonic acid group but differ in the nature of the attached functional groups.
Bisphosphonates: Widely used in medicine, especially for treating bone diseases, these compounds have two phosphonic acid groups attached to a central carbon atom.
Uniqueness: (1-Hydrazinylpentyl)phosphonic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical and biological properties. This differentiates it from other phosphonic acids and enhances its potential for various applications .
Propiedades
Número CAS |
60347-11-7 |
|---|---|
Fórmula molecular |
C5H15N2O3P |
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
1-hydrazinylpentylphosphonic acid |
InChI |
InChI=1S/C5H15N2O3P/c1-2-3-4-5(7-6)11(8,9)10/h5,7H,2-4,6H2,1H3,(H2,8,9,10) |
Clave InChI |
WBTJCYKOWBCBCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(NN)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)


![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)







